(4-(2-Methoxyethoxy)phenyl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone

Description

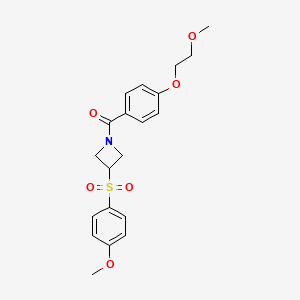

The compound “(4-(2-Methoxyethoxy)phenyl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone” features a methanone core linked to two distinct substituents:

Properties

IUPAC Name |

[4-(2-methoxyethoxy)phenyl]-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO6S/c1-25-11-12-27-17-5-3-15(4-6-17)20(22)21-13-19(14-21)28(23,24)18-9-7-16(26-2)8-10-18/h3-10,19H,11-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKJWKWPHIWEOCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=C(C=C1)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(2-Methoxyethoxy)phenyl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone represents a novel chemical structure with potential therapeutic applications. Its unique functional groups suggest a diverse range of biological activities, including antibacterial, anticancer, and enzyme inhibition properties. This article delves into the biological activity of this compound, supported by case studies and research findings.

Chemical Structure and Properties

The compound can be broken down into its key components:

- 4-(2-Methoxyethoxy)phenyl : This moiety may enhance solubility and bioavailability.

- 3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl : The sulfonyl group is known for its role in enhancing biological activity through interactions with various biological targets.

Table 1: Structural Features

| Component | Description |

|---|---|

| Base Structure | Azetidine ring |

| Functional Groups | Methoxy, sulfonyl |

| Potential Activities | Antibacterial, anticancer, enzyme inhibition |

Antibacterial Properties

Recent studies have demonstrated that compounds with similar structures exhibit significant antibacterial activity. For instance, derivatives of sulfonamides have shown efficacy against various bacterial strains. The compound under discussion may possess similar properties due to the presence of the sulfonyl group.

- Case Study : A study evaluated a series of sulfonamide derivatives for their antibacterial activity against Salmonella typhi and Bacillus subtilis, reporting moderate to strong inhibition . This suggests that the compound could be effective against resistant bacterial strains.

Anticancer Activity

Research indicates that compounds containing methoxy and sulfonyl groups can inhibit cancer cell proliferation. The mechanism often involves the disruption of cellular signaling pathways or induction of apoptosis.

- Research Finding : A derivative with a similar azetidine structure was tested for anticancer activity and showed significant inhibition of tumor growth in vitro and in vivo models .

Enzyme Inhibition

The potential for enzyme inhibition is another promising aspect of this compound. In particular, sulfonamide derivatives have been recognized for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease.

- Table 2: Enzyme Inhibition Studies

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Differences and Implications

(i) Core Heterocycles

(ii) Substituent Effects

- 2-Methoxyethoxy vs. Simple Methoxy : The 2-methoxyethoxy group in the target compound improves aqueous solubility compared to methoxy or ethoxy groups in analogues like [325853-73-4] .

Preparation Methods

Azetidine Ring Formation via Staudinger Ketene-Imine Cycloaddition

The azetidine core is typically constructed using a [2+2] cycloaddition between a ketene (generated in situ from an acid chloride) and an imine (Schiff base). For example:

- Imine Synthesis : Condensation of 4-methoxyphenylsulfonamide with an aldehyde (e.g., formaldehyde) in refluxing ethanol yields the corresponding Schiff base.

- Cycloaddition : Reaction of the imine with phthalimidioacetyl chloride in dichloromethane (DCM) at −10°C, followed by warming to room temperature, produces the cis/trans azetidin-2-one (β-lactam).

- Reduction : The azetidin-2-one is reduced to azetidine using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).

Key Conditions :

Sulfonylation of Azetidine

The azetidine nitrogen is sulfonylated to introduce the 4-methoxyphenylsulfonyl group:

- Reaction Setup : Azetidine is treated with 4-methoxyphenylsulfonyl chloride in DCM with TEA as a base.

- Workup : The mixture is stirred at 0–25°C, washed with brine, and purified via column chromatography.

Challenges :

- Steric hindrance at the azetidine nitrogen may necessitate excess sulfonyl chloride.

- Competing side reactions (e.g., disulfonation) are mitigated by controlled stoichiometry.

Synthesis of 4-(2-Methoxyethoxy)benzoic Acid

Etherification of Hydroquinone

The 2-methoxyethoxy side chain is introduced via Williamson ether synthesis:

- Alkylation : Hydroquinone reacts with 2-methoxyethyl bromide in the presence of potassium carbonate (K₂CO₃) in acetone.

- Oxidation : The resulting 4-(2-methoxyethoxy)phenol is oxidized to 4-(2-methoxyethoxy)benzoic acid using potassium permanganate (KMnO₄) in aqueous acidic conditions.

Optimization :

- Solvent: Acetone for alkylation; water/acid mixture for oxidation.

- Temperature: Reflux for alkylation; 60–80°C for oxidation.

Coupling of Precursors to Form the Methanone Bridge

Acid Chloride Formation

4-(2-Methoxyethoxy)benzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride in DCM.

Nucleophilic Acyl Substitution

The acid chloride reacts with 3-((4-methoxyphenyl)sulfonyl)azetidine in the presence of a Lewis acid (e.g., AlCl₃) or a coupling agent (e.g., EDCl/HOBt):

- Reaction : A mixture of the acid chloride (1.2 equiv) and azetidine (1.0 equiv) in DCM is stirred with TEA (2.0 equiv) at 0°C, then warmed to room temperature.

- Workup : The crude product is purified via silica gel chromatography (ethyl acetate/hexane).

Yield Optimization :

- Excess acid chloride ensures complete reaction.

- Anhydrous conditions prevent hydrolysis of the acid chloride.

Alternative Synthetic Routes and Comparative Analysis

Friedel-Crafts Acylation

An alternative approach involves Friedel-Crafts acylation of 4-(2-methoxyethoxy)benzene with the azetidine sulfonamide carbonyl chloride:

- Electrophilic Activation : The acid chloride is activated with AlCl₃ in DCM.

- Acylation : The activated species reacts with the aromatic ring at 0°C.

Limitations :

Solid-Phase Synthesis

Patented methodologies suggest immobilizing the azetidine sulfonamide on resin, followed by sequential coupling and cleavage. This approach is scalable but requires specialized equipment.

Critical Data Tables

Table 1: Comparison of Azetidine Ring Formation Methods

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Staudinger Cycloaddition | Phthalimidioacetyl chloride, TEA, DCM | 65–78 | |

| Reductive Amination | LiAlH₄, THF, reflux | 70–85 |

Table 2: Sulfonylation Optimization

| Sulfonylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 4-MeO-PhSO₂Cl | TEA | DCM | 0→25 | 82 |

| 4-MeO-PhSO₂Cl | DMAP | THF | 25 | 75 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-(2-Methoxyethoxy)phenyl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves two key steps: (1) sulfonylation of the azetidine ring using 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) and (2) coupling the sulfonylated azetidine with the 4-(2-methoxyethoxy)benzoyl chloride via nucleophilic acyl substitution. Optimization includes temperature control (0–5°C for sulfonylation, room temperature for coupling), solvent selection (polar aprotic solvents like DMF enhance reactivity), and catalyst screening (e.g., DMAP for acylations). Purity can be improved via recrystallization or column chromatography using ethyl acetate/hexane gradients .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer :

- 1H/13C NMR : Assign methoxyethoxy (δ 3.3–4.5 ppm for -OCH2CH2O-), sulfonyl (δ 7.6–8.2 ppm for aromatic protons adjacent to SO2), and azetidine ring protons (δ 3.8–4.2 ppm for N-CH2).

- IR Spectroscopy : Confirm sulfonyl (asymmetric SO2 stretch at ~1350 cm⁻¹) and ketone (C=O at ~1680 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.

- X-ray Crystallography (if crystals are obtained): Resolve stereochemical details .

Q. How can solubility and stability be evaluated for this compound in various solvents?

- Methodological Answer : Perform solubility screens in DMSO, methanol, water, and PBS (pH 7.4) using UV-Vis spectroscopy or HPLC. For stability, incubate the compound at 25°C and 37°C, and monitor degradation via LC-MS over 24–72 hours. Methoxyethoxy groups enhance aqueous solubility, while the sulfonyl moiety may improve thermal stability .

Advanced Research Questions

Q. What strategies can resolve discrepancies in reported biological activity data across different research batches?

- Methodological Answer :

- Impurity Profiling : Use HPLC or LC-MS to identify byproducts (e.g., incomplete sulfonylation intermediates).

- Batch Consistency Checks : Compare NMR spectra and elemental analysis across batches.

- Biological Replication : Test all batches in parallel using standardized assays (e.g., enzyme inhibition IC50). highlights impurity-driven variability, where residual starting materials or solvents alter activity .

Q. How can researchers investigate the compound’s interaction with specific biological targets (e.g., kinases or GPCRs)?

- Methodological Answer :

- In Vitro Assays : Use fluorescence polarization for binding affinity (Kd) or enzymatic assays (e.g., ADP-Glo™ for kinases).

- Molecular Docking : Model the compound’s sulfonyl-azetidine moiety into target active sites (e.g., using AutoDock Vina).

- SAR Studies : Synthesize analogs with modified methoxyethoxy chains or sulfonyl groups to probe pharmacophore requirements .

Q. What computational approaches are suitable for predicting the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADME Prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), CYP450 metabolism, and blood-brain barrier penetration.

- MD Simulations : Analyze membrane permeability via coarse-grained molecular dynamics (e.g., Martini force field).

- Quantum Mechanics : Calculate dipole moments (as in ) to predict solubility and reactivity .

Q. How can derivatives be designed to improve metabolic stability without compromising target affinity?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the methoxyethoxy group with trifluoromethoxy (enhanced metabolic resistance).

- Prodrug Design : Introduce ester linkages on the azetidine ring for controlled release.

- Metabolic Soft Spot Analysis : Incubate with liver microsomes and identify degradation sites via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.